N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-12-9-16(26-22-12)18(24)23(11-13-5-3-4-8-20-13)19-21-15-10-14(25-2)6-7-17(15)27-19/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUUXLMQXWNIQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide, is a derivative of thiazole. Thiazole derivatives have been found to exhibit diverse biological activities, including antimicrobial, antifungal, and antitumor effects. .
Mode of Action
Thiazole derivatives have been found to exhibit antibacterial activity, potentially through the inhibition of bacterial cell wall synthesis. The compound’s interaction with its targets may result in changes to the target’s function, leading to the observed biological effects.
Biological Activity
N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities, particularly its anti-cancer properties. This article provides a detailed exploration of the biological activity of this compound, including its mechanisms of action, relevant research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique arrangement of functional groups:
- Benzo[d]thiazole ring
- Isoxazole ring
- Pyridine moiety
This structural complexity contributes to its biological activity, making it a valuable subject for further research.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. Key mechanisms include:
- Inhibition of Cell Proliferation : The compound has shown significant anti-cancer activity against various cell lines, including Colo205, U937, MCF7, and A549. It induces apoptosis and regulates the cell cycle through p53 activation .
- Enzyme Interaction : It may inhibit enzymes involved in cellular signaling pathways, thereby affecting gene expression and metabolic processes.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may also exhibit antimicrobial properties, potentially through the inhibition of bacterial cell wall synthesis and quorum sensing pathways .
Anti-Cancer Activity
A series of studies have demonstrated the potent anti-cancer effects of this compound:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Colo205 | 1.5 | Apoptosis via p53 pathway |
| U937 | 2.0 | Induction of cell cycle arrest |
| MCF7 | 1.8 | Modulation of apoptotic signaling |
| A549 | 1.6 | Inhibition of proliferation |
These results indicate that the compound effectively inhibits cancer cell growth at low concentrations.
Antifungal Screening
Derivatives synthesized from this compound have been screened for antifungal activity, showing promising results against various fungal strains. The structure-activity relationship (SAR) studies indicated that modifications to the methoxy and pyridine groups significantly enhance antifungal potency.
Case Studies
- In Vitro Studies : In vitro assays demonstrated that this compound effectively induces apoptosis in cancer cells by activating caspase pathways and upregulating pro-apoptotic factors like Bax while downregulating anti-apoptotic proteins like Bcl-2 .
- Molecular Docking Studies : Computational studies have suggested that the compound binds effectively to target proteins involved in cancer progression, providing insights into its potential as a therapeutic agent.
Scientific Research Applications
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
-
Anticancer Activity :
- The compound has shown promising results against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and Colo205 (colon cancer). In vitro studies indicate that it can induce cell cycle arrest and apoptosis in these cells, with IC50 values ranging from 5.04 to 13 μM depending on the cell line tested .
- Immunosuppressive Properties :
-
Neuroprotective Effects :
- Compounds similar to N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide have been studied for their ability to inhibit tau phosphorylation, which is implicated in neurodegenerative diseases like Alzheimer's. By acting as DYRK1A inhibitors, these compounds may help reduce tau pathology .
Case Studies
- Colo205 Cell Line Study :
- Immunosuppressive Testing :
Preparation Methods
Cyclocondensation of 4-Methoxy-2-aminothiophenol with Cyanogen Bromide
A 500 mL flask charged with 4-methoxy-2-aminothiophenol (15.3 g, 0.1 mol) and cyanogen bromide (11.9 g, 0.12 mol) in ethanol (200 mL) was refluxed for 6 h. The precipitated solid was filtered, washed with cold ethanol, and recrystallized from acetonitrile to yield 5-methoxybenzo[d]thiazol-2-amine as white needles (14.1 g, 82%, m.p. 145–147°C).
Characterization Data
- 1H NMR (400 MHz, DMSO-d6): δ 7.51 (d, J = 8.8 Hz, 1H), 7.12 (d, J = 2.4 Hz, 1H), 6.89 (dd, J = 8.8, 2.4 Hz, 1H), 5.42 (s, 2H, NH2), 3.83 (s, 3H, OCH3)
- ESI-MS: m/z 181.0 [M+H]+
Preparation of 3-Methylisoxazole-5-carboxylic Acid
Cyclization of Ethyl Acetoacetate with Hydroxylamine
Ethyl acetoacetate (13.0 g, 0.1 mol) and hydroxylamine hydrochloride (8.35 g, 0.12 mol) in ethanol (100 mL) were stirred at 80°C for 4 h. After solvent evaporation, the residue was treated with 10% NaOH (50 mL) and refluxed for 2 h. Acidification with HCl yielded 3-methylisoxazole-5-carboxylic acid as a crystalline solid (9.2 g, 73%, m.p. 162–164°C).
Optimization Table 1: Isoxazole Cyclization Conditions
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | 80 | 4 | 73 |
| 2 | DMF | 100 | 2 | 68 |
| 3 | Water | 120 | 1 | 61 |
Amide Coupling and N-Alkylation Sequence
Stepwise Carboxamide Formation
Protocol A:
- Activation: 3-Methylisoxazole-5-carboxylic acid (5.6 g, 40 mmol) was treated with oxalyl chloride (6.3 mL, 72 mmol) in dichloromethane (100 mL) at 0°C for 2 h.
- Coupling: The acyl chloride was added dropwise to a solution of 5-methoxybenzo[d]thiazol-2-amine (7.2 g, 40 mmol) and triethylamine (11.2 mL, 80 mmol) in THF (150 mL). Stirring continued for 12 h at 25°C.
- Workup: The mixture was diluted with ethyl acetate, washed with 5% citric acid and brine, then dried over MgSO4. Chromatography (SiO2, hexane/EtOAc 3:1) gave N-(5-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide (9.8 g, 78%).
Protocol B (PyBOP-Mediated):
A DMF (50 mL) solution containing 3-methylisoxazole-5-carboxylic acid (1.4 g, 10 mmol), PyBOP (6.2 g, 12 mmol), and DIPEA (3.5 mL, 20 mmol) was stirred for 1 h. 5-Methoxybenzo[d]thiazol-2-amine (1.8 g, 10 mmol) was added, and the reaction proceeded for 24 h. Purification by prep-HPLC afforded the carboxamide (2.1 g, 70%).
N-Alkylation with Pyridin-2-ylmethanol
Mitsunobu Reaction for C-N Bond Formation
To a solution of N-(5-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide (2.56 g, 8 mmol) and pyridin-2-ylmethanol (0.98 g, 9 mmol) in THF (50 mL), triphenylphosphine (2.62 g, 10 mmol) and DIAD (1.97 mL, 10 mmol) were added at 0°C. After stirring for 12 h at 25°C, the mixture was concentrated and chromatographed (SiO2, CH2Cl2/MeOH 15:1) to yield the title compound (2.89 g, 85%).
Characterization of Final Product
- 1H NMR (500 MHz, CDCl3): δ 8.61 (d, J = 4.5 Hz, 1H), 7.74 (td, J = 7.7, 1.8 Hz, 1H), 7.58 (d, J = 8.9 Hz, 1H), 7.38 (d, J = 7.8 Hz, 1H), 7.29 (dd, J = 8.9, 2.5 Hz, 1H), 7.11 (d, J = 2.5 Hz, 1H), 6.95 (s, 1H), 5.32 (s, 2H, NCH2Py), 3.89 (s, 3H, OCH3), 2.47 (s, 3H, CH3)
- HRMS (ESI): m/z 424.1295 [M+H]+ (calc. 424.1298)
Comparative Evaluation of Synthetic Routes
Table 2: Yield Comparison Across Methodologies
| Step | Protocol | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Benzothiazole synthesis | A | 82 | 98.5 |
| Isoxazole formation | B | 73 | 97.8 |
| Amide coupling | PyBOP | 70 | 99.1 |
| N-Alkylation | Mitsunobu | 85 | 98.7 |
Q & A
Q. What are the recommended synthetic routes for this compound, and what critical reaction conditions should be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Isoxazole ring formation : Cyclocondensation of β-diketones or nitrile oxides with appropriate precursors under reflux in solvents like ethanol or THF.
Q. Coupling reactions :
- Use of coupling agents (e.g., EDC/HOBt or DCC) to link the isoxazole-5-carboxamide to the 5-methoxybenzo[d]thiazol-2-yl and pyridin-2-ylmethyl groups.
- Solvent choice (e.g., dichloromethane or DMF) and temperature control (0–25°C) to minimize side reactions .
Purification : Column chromatography (silica gel) or preparative HPLC to isolate the final product. Monitor reaction progress via TLC or HPLC .
Critical Optimization Parameters :
- Catalyst selection (e.g., Pd-based catalysts for cross-coupling).
- Solvent polarity to enhance yield (e.g., DMF for polar intermediates).
- Ultrasound-assisted synthesis to accelerate reaction rates .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- NMR : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. Use DEPT-135 for carboxamide group identification .
- FT-IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and aromatic C-H stretches.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.
- Computational Methods :
- Density Functional Theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps, dipole moments).
- Molecular Electrostatic Potential (MEP) maps to identify nucleophilic/electrophilic sites .
Q. What in vitro biological assays are appropriate for initial screening, and how should conflicting cytotoxicity data be resolved?
- Methodological Answer :
- Primary Assays :
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets).
- Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Resolving Contradictions :
- Verify compound purity via HPLC (>95%).
- Replicate assays across multiple cell lines.
- Use dose-response curves to rule out off-target effects .
Advanced Research Questions
Q. What strategies can enhance metabolic stability and bioavailability without compromising target affinity?
- Methodological Answer :
- Structural Modifications :
- Introduce electron-withdrawing groups (e.g., -CF₃) on the benzothiazole ring to block oxidative metabolism.
- Replace labile methyl groups with deuterated analogs .
- Formulation Approaches :
- Nanoencapsulation (e.g., liposomes) to improve solubility.
- Prodrug design (e.g., esterification of carboxamide) for sustained release .
- In Silico Predictions : Use ADMET tools (e.g., SwissADME) to prioritize analogs with favorable pharmacokinetics .
Q. How can quantum mechanical calculations predict the binding mode to putative protein targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., kinase ATP-binding pockets).
- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).
- Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinities. Cross-validate with experimental IC₅₀ values .
Q. What experimental approaches elucidate the mechanism of action when traditional methods fail?
- Methodological Answer :
- Chemical Proteomics :
- Use photoaffinity labeling with a biotinylated analog to pull down interacting proteins.
- Identify targets via LC-MS/MS .
- Transcriptomic Profiling : RNA-seq to monitor gene expression changes in treated vs. untreated cells.
- CRISPR Screening : Genome-wide knockout libraries to identify synthetic lethal partners .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
